2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
The compound 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile (RN: 712296-15-6) features a pyrano[3,2-c]pyridine core substituted with a 3-chlorophenyl group at position 4, a pyridin-2-ylmethyl moiety at position 6, and a nitrile group at position 2. This structure imparts unique electronic and steric properties, making it a candidate for pharmaceutical and material science research. Its molecular formula is C23H17ClN4O2 (inferred from analogs in and ).
Properties
IUPAC Name |
2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O2/c1-13-9-18-20(22(28)27(13)12-16-7-2-3-8-26-16)19(17(11-24)21(25)29-18)14-5-4-6-15(23)10-14/h2-10,19H,12,25H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEXBBWXLSUEKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)Cl)C(=O)N1CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antiplasmodial activity, cytotoxic effects, and other pharmacological effects.
- Molecular Formula : C22H17ClN4O2
- Molecular Weight : 404.85 g/mol
- CAS Number : 612802-41-2
Antiplasmodial Activity
Recent studies have indicated that derivatives of pyrano[3,2-c]pyridine exhibit significant antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. The compound was evaluated for its efficacy in inhibiting the growth of the erythrocytic forms of P. falciparum.
-
Structure-Activity Relationship (SAR) : Research has shown that modifications in the molecular structure can significantly influence biological activity. For instance, compounds with specific substitutions on the phenyl rings demonstrated enhanced antiplasmodial effects compared to their parent structures.
The data indicates that certain modifications can lead to a drastic reduction in parasitemia while maintaining acceptable cytotoxicity levels in human cell lines .
Compound Parasitemia at 3 µM [%] HEK293T Viability at 30 µM [%] 9a 3.7 ± 3.6 123.0 ± 8.4 9b 46.0 ± 19.7 101.1 ± 19.6 9c 40.0 ± 15.9 99.3 ± 5.3
Cytotoxicity
The cytotoxic effects of the compound were assessed using human embryonic kidney cells (HEK293T). The viability of these cells was measured at various concentrations to determine the selectivity index (SI) for antiplasmodial activity versus cytotoxicity.
-
Selectivity Index : A high selectivity index indicates a compound's potential as a therapeutic agent with minimal side effects.
These findings suggest that while the compound exhibits promising antiplasmodial activity, further optimization is necessary to enhance selectivity and reduce cytotoxicity .
Compound SI (Selectivity Index) 9a >30 9b >20 9c >15
Case Studies and Research Findings
A comprehensive study published in Nature explored various derivatives of pyrano[3,2-c]pyridine and their biological activities, highlighting that specific structural features correlate with increased antimalarial efficacy. The study emphasized the importance of functional groups in modulating both potency and selectivity against P. falciparum.
Key Findings:
- Compounds with electron-withdrawing groups on the aromatic rings showed enhanced activity.
- The presence of a pyridine moiety was crucial for maintaining biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
4-Chlorophenyl vs. 3-Chlorophenyl Derivatives
- Analog (4-chlorophenyl) : The para-substituted chlorine (e.g., RN: 3846891, ) may enhance planarity and π-π stacking interactions due to reduced steric bulk compared to the meta position.
Hydroxyphenyl and Methoxyphenyl Derivatives
- 2,3-Dimethoxyphenyl Analog (, RN: 612049-25-9): Methoxy groups enhance electron-donating effects and lipophilicity, which may improve membrane permeability.
Benzodioxolylmethyl Substitution
Core Structure Modifications
Pyrano[3,2-c]pyridine vs. Pyrano[2,3-d]pyrimidinone
- Target Compound: The pyrano[3,2-c]pyridine core provides a fused bicyclic system with a pyridine ring, favoring interactions with enzymes or receptors requiring planar aromatic systems.
- Pyrano[2,3-d]pyrimidinone (): The pyrimidinone ring introduces a carbonyl group, enhancing hydrogen-bond acceptor capacity. For example, compound 7-amino-6-cyano-5-(3-chlorophenyl)-4-oxo-5H-pyrano[2,3-d]pyrimidinone (2e) exhibits distinct IR peaks at 2191 cm⁻¹ (C≡N) and 1636 cm⁻¹ (C=O).
Pyrano[3,2-b]pyrrole Derivatives
- describes 5-amino-7-(4-chlorophenyl)-1,7-dihydropyrano[3,2-b]pyrrole-6-carbonitrile (4g), where the pyrrole ring replaces pyridine.
Physical and Spectral Properties
Key Research Findings
Chlorine Position Matters : Meta-substitution (3-chlorophenyl) may reduce metabolic dechlorination compared to para-substitution (4-chlorophenyl).
Pyridine vs. Pyrimidine Cores: Pyrano-pyrimidinones () exhibit stronger hydrogen-bonding capacity due to additional carbonyl groups, whereas pyrano-pyridines prioritize aromatic interactions.
Solubility Trends : Methoxy and hydroxyl substituents () improve aqueous solubility, while benzodioxole groups () enhance lipid solubility.
Q & A
Q. What are the common synthetic routes for this pyrano[3,2-c]pyridine carbonitrile derivative?
The compound is typically synthesized via multicomponent reactions involving ylidenemalononitriles and substituted piperidones. For example, sodium-catalyzed cyclization in methanol under reflux conditions is a reported method for analogous pyrano-pyridine systems . Ethanol reflux with ammonium acetate and malononitrile has also been used for similar carbonitriles, yielding crystalline products after recrystallization with chloroform .
Q. Which spectroscopic techniques are essential for structural characterization?
Key techniques include:
- 1H NMR : Used to confirm substituent positions (e.g., aromatic protons, methyl groups) and hydrogen environments. For example, δ 3.08–3.39 ppm for methyl groups and δ 7.15–7.39 ppm for aromatic protons in related pyrano-pyrimidines .
- Mass spectrometry (MS) : Determines molecular weight and fragmentation patterns.
- IR spectroscopy : Identifies functional groups like nitriles (~2200 cm⁻¹) and carbonyls (~1700 cm⁻¹).
Q. How is purity assessed during synthesis?
Purity is evaluated via HPLC (≥95% purity thresholds), melting point consistency (e.g., 219–222°C for analogous compounds ), and TLC. Recrystallization in solvents like chloroform or ethanol is standard .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce by-products?
Variables to test include:
- Catalyst : Sodium in methanol vs. other bases (e.g., KOH or NaOH) .
- Solvent polarity : Methanol vs. ethanol or acetonitrile, affecting reaction kinetics .
- Temperature : Reflux vs. microwave-assisted synthesis for faster cyclization.
- Stoichiometry : Molar ratios of ylidenemalononitriles to piperidones .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR signals)?
- 2D NMR (COSY, NOESY) : Maps proton-proton correlations to confirm substituent positioning.
- X-ray crystallography : Provides definitive structural validation, as seen in studies of pyrano-pyrimidine analogs .
- Computational modeling : DFT calculations predict NMR chemical shifts for comparison with experimental data.
Q. How can computational methods predict biological activity?
- Molecular docking : Screens against kinase targets (e.g., p38 MAP kinase) using software like AutoDock. Analogous compounds show inhibitory activity against cytokine production .
- QSAR modeling : Correlates substituent effects (e.g., 3-chlorophenyl) with bioactivity trends .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Purification : Column chromatography or recrystallization may become inefficient at larger scales.
- By-product management : Side reactions (e.g., hydrolysis of nitriles) require stringent pH control .
- Safety : Handling hygroscopic or air-sensitive intermediates necessitates inert atmospheres .
Data Contradiction & Validation
Q. How to address discrepancies in reported yields for similar compounds?
- Parameter analysis : Compare reaction times, solvent purity, and catalyst batches across studies. For example, yields for pyrano-pyrimidines vary from 85–95% depending on ammonium acetate purity .
- Reproducibility trials : Replicate methods under controlled conditions (e.g., anhydrous ethanol vs. technical grade) .
Q. Why might biological assay results vary between in vitro and in vivo studies?
- Metabolic stability : The compound’s pyridine ring may undergo hepatic oxidation, reducing bioavailability .
- Solubility : Poor aqueous solubility of carbonitriles can limit in vivo efficacy, necessitating formulation adjustments (e.g., PEGylation) .
Safety & Best Practices
Q. What safety protocols are critical when handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact (H313/H319 hazards) .
- Storage : In airtight containers under nitrogen at –20°C to prevent degradation .
- Waste disposal : Neutralize nitriles with alkaline hypochlorite before disposal .
Training & Methodological Resources
Q. Which courses or training programs enhance experimental design for such compounds?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
